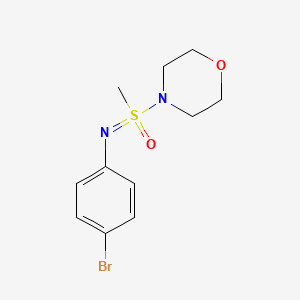
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane is a synthetic organic compound that features a bromophenyl group, an imino group, a morpholine ring, and a lambda6-sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the imino group: This can be achieved by reacting 4-bromoaniline with formaldehyde under acidic conditions to form the imine.
Introduction of the morpholine ring: The imine can then be reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-yl group.
Incorporation of the lambda6-sulfane group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the bromophenyl group and the morpholine ring can impart biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group could facilitate binding to hydrophobic pockets, while the morpholine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Properties
CAS No. |
115204-35-8 |
|---|---|
Molecular Formula |
C11H15BrN2O2S |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
(4-bromophenyl)imino-methyl-morpholin-4-yl-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,14-6-8-16-9-7-14)13-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
InChI Key |
CLZMKUNBZUZRFT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)Br)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


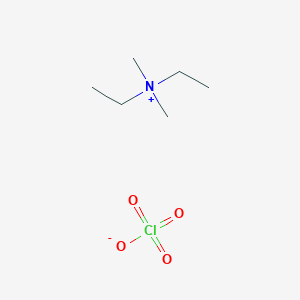
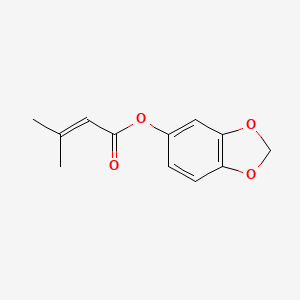

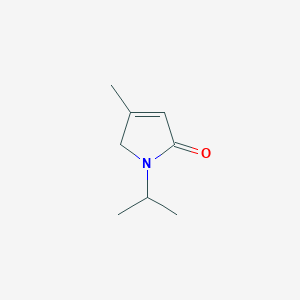
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
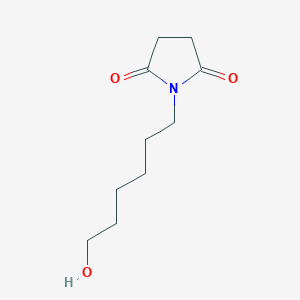
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)
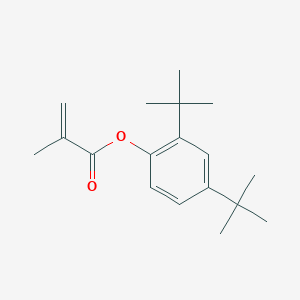
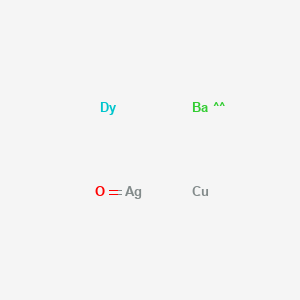
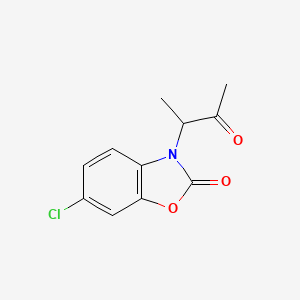
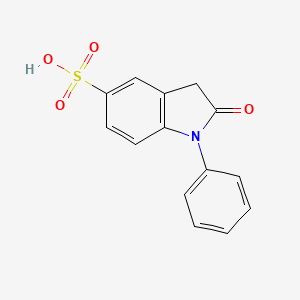

![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)

